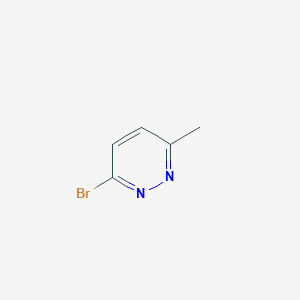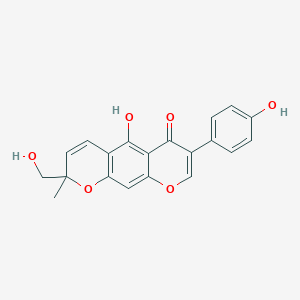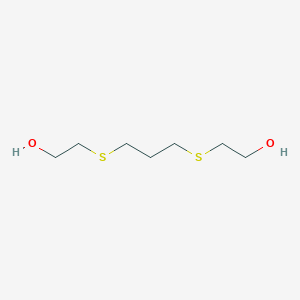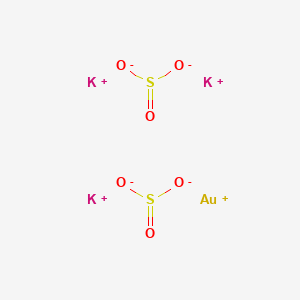
Sulfurous acid, gold(1+) potassium salt (2:1:3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfurous acid, gold(1+) potassium salt (2:1:3) is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a coordination complex of gold(I) with sulfurous acid and potassium ions in a 2:1:3 ratio.
Mechanism Of Action
The mechanism of action of sulfurous acid, gold(1+) potassium salt (2:1:3) is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in the inflammatory response. It may also work by scavenging free radicals and reducing oxidative stress in the body.
Biochemical And Physiological Effects
Sulfurous acid, gold(1+) potassium salt (2:1:3) has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, decrease oxidative stress, and inhibit the growth of cancer cells. It may also have a positive effect on the immune system and improve overall health and well-being.
Advantages And Limitations For Lab Experiments
One of the main advantages of sulfurous acid, gold(1+) potassium salt (2:1:3) is its potential therapeutic applications. It has been shown to have a number of beneficial effects on the body and may be useful in the treatment of a variety of diseases. However, one of the limitations of this compound is that it can be difficult to synthesize and may not be readily available for use in lab experiments.
Future Directions
There are a number of future directions for research on sulfurous acid, gold(1+) potassium salt (2:1:3). One area of interest is the development of new and improved synthesis methods that are more efficient and cost-effective. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, more studies are needed to determine the safety and efficacy of sulfurous acid, gold(1+) potassium salt (2:1:3) in humans.
Synthesis Methods
Sulfurous acid, gold(1+) potassium salt (2:1:3) can be synthesized by reacting gold(I) chloride with potassium sulfite in the presence of sulfur dioxide. The resulting compound is a yellow crystalline powder that is soluble in water and ethanol.
Scientific Research Applications
Sulfurous acid, gold(1+) potassium salt (2:1:3) has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. In addition, it has been investigated for its potential use in the treatment of rheumatoid arthritis, multiple sclerosis, and other autoimmune diseases.
properties
CAS RN |
19153-99-2 |
|---|---|
Product Name |
Sulfurous acid, gold(1+) potassium salt (2:1:3) |
Molecular Formula |
AuK3O6S2 |
Molecular Weight |
474.39 g/mol |
IUPAC Name |
tripotassium;gold(1+);disulfite |
InChI |
InChI=1S/Au.3K.2H2O3S/c;;;;2*1-4(2)3/h;;;;2*(H2,1,2,3)/q4*+1;;/p-4 |
InChI Key |
KRZKNIQKJHKHPL-UHFFFAOYSA-J |
SMILES |
[O-]S(=O)[O-].[O-]S(=O)[O-].[K+].[K+].[K+].[Au+] |
Canonical SMILES |
[O-]S(=O)[O-].[O-]S(=O)[O-].[K+].[K+].[K+].[Au+] |
Other CAS RN |
19153-99-2 |
synonyms |
gold(1+) tripotassium disulphite |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



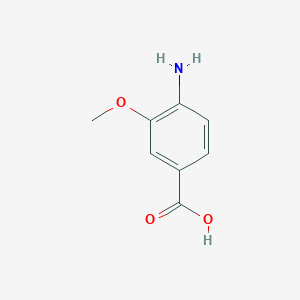

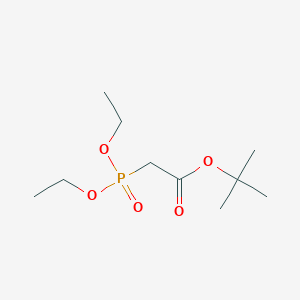
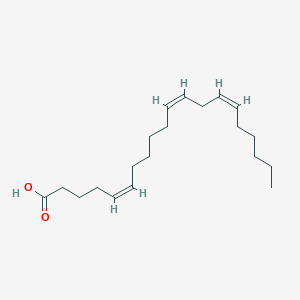
![3-Methylbenzo[g]isoquinoline](/img/structure/B104344.png)
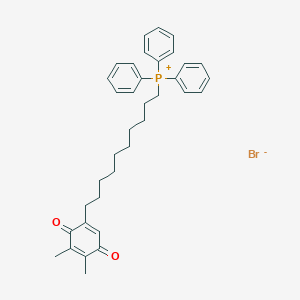
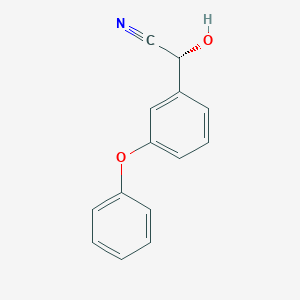

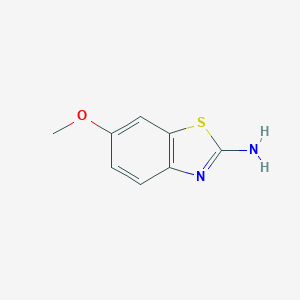
![2-[4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl]-1H-phenanthro[9,10-d]imidazole](/img/structure/B104353.png)

